tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules that contain triazole and pyrrolidine moieties .
Biology: In biological research, the compound can be used as a ligand in the study of enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features .
Mechanism of Action
The mechanism of action of tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- **tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
- **N-Boc-4-piperidineacetaldehyde .
Uniqueness: tert-Butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both a triazole ring and a pyrrolidine ring in its structure. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-[(4-formyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-5-11(17)8-16-7-10(9-18)14-15-16/h7,9,11H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWUAVWNKVWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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